1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

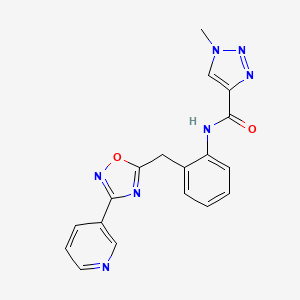

The compound 1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide moiety at the 4-position. The carboxamide nitrogen is connected to a phenyl ring, which is further substituted at the 2-position with a methylene-linked 1,2,4-oxadiazol-5-yl group bearing a pyridin-3-yl substituent. This architecture combines multiple pharmacophoric elements:

- Triazole: Known for hydrogen bonding and metabolic stability .

- Oxadiazole: Imparts rigidity and enhances π-π stacking interactions .

- Pyridine: Contributes to solubility and metal coordination .

The methyl group on the triazole likely reduces steric hindrance compared to bulkier substituents, while the pyridin-3-yl orientation may influence binding specificity.

Propriétés

IUPAC Name |

1-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O2/c1-25-11-15(22-24-25)18(26)20-14-7-3-2-5-12(14)9-16-21-17(23-27-16)13-6-4-8-19-10-13/h2-8,10-11H,9H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYKKPQHEOKQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a nitrile oxide.

Synthesis of the triazole ring: This often involves a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.

Coupling of the heterocyclic rings: The final step involves coupling the oxadiazole and triazole rings with the pyridine and phenyl groups through various cross-coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at different positions depending on the reagents used.

Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use sodium hydroxide (NaOH) or other bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a biochemical probe or inhibitor.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Mécanisme D'action

The mechanism of action of 1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

1-(3-Methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1251623-95-6)

| Property | Target Compound | Comparative Compound |

|---|---|---|

| Molecular Formula | C₂₃H₂₀N₆O₂ | C₂₃H₂₁N₅O₂ |

| Molecular Weight | ~436.46 g/mol | 399.4 g/mol |

| Key Substituents | - 1-Methyl triazole - Oxadiazolylmethyl-phenyl linkage - Pyridin-3-yl |

- 3-Methoxyphenyl triazole - 4-Methylbenzyl carboxamide - Pyridin-3-yl |

| Structural Implications | Enhanced rigidity from oxadiazole; potential kinase inhibition via pyridine | Methoxy group may increase lipophilicity; benzyl group could reduce solubility |

Functional Differences :

- The target compound’s oxadiazole linker may improve metabolic stability compared to the benzyl group in the comparative compound.

- The absence of a methoxy group in the target could reduce off-target interactions with cytochrome P450 enzymes.

Triazole-Linked Nucleoside-Amino Acid Hybrids

These compounds, such as N-(3-(1-(((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-1-(hydroxyamino)-1-oxopropan-2-yl)-[1,1'-biphenyl]-4-carboxamide, integrate nucleoside and triazole motifs for antiviral applications.

| Aspect | Target Compound | Nucleoside Hybrid |

|---|---|---|

| Core Structure | Non-nucleoside triazole-oxadiazole | Nucleoside-triazole conjugate |

| Biological Role | Likely kinase or protease inhibition | Antiviral (nucleoside analog) |

| Solubility | Moderate (pyridine enhances aqueous solubility) | High (polar sugar moiety) |

Oxadiazole- and Triazole-Containing Analogs

Examples include 2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride and 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole .

| Feature | Target Compound | Analog Compounds |

|---|---|---|

| Heterocycle Pairing | Triazole + oxadiazole | Oxadiazole + thiazole or standalone triazole |

| Bioactivity | Unreported (theoretical kinase inhibition) | Antimicrobial (thiazole) or CNS activity (amine) |

| Synthetic Complexity | High (multiple coupling steps) | Moderate (fewer substituents) |

Comparison : The dual heterocyclic system in the target compound may broaden target selectivity but increase synthetic challenges.

Research Implications and Limitations

- Limitations : Evidence lacks pharmacokinetic or binding data; comparisons remain theoretical.

Activité Biologique

1-Methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring, an oxadiazole moiety, and a pyridine group. Its chemical formula is , and it has notable molecular characteristics that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Morais et al. (2023) | MCF7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |

| Ribeiro et al. (2023) | U87 (glioblastoma) | 45.2 ± 13.0 | PI3K inhibition |

| PMC9963071 (2023) | Various cancer types | Varies | Inhibition of HDAC and telomerase |

The anticancer effects are attributed to multiple mechanisms:

- Apoptosis Induction : Flow cytometry results indicated that the compound accelerates apoptosis in MCF7 cells through dose-dependent mechanisms .

- Enzyme Inhibition : The compound exhibits inhibitory activity against key enzymes involved in cancer proliferation such as PI3K and HDAC .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The following table summarizes its effectiveness against specific bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

Mechanisms of Antimicrobial Action

The antimicrobial activity is believed to stem from:

- Disruption of Bacterial Membranes : The triazole and oxadiazole moieties may interfere with bacterial cell wall synthesis .

- Inhibition of Protein Synthesis : The compound may also affect ribosomal function in bacteria, leading to inhibited growth.

Case Studies

Several case studies have provided insights into the biological activities of this compound:

- In Vivo Studies : Animal models treated with the compound showed significant tumor growth suppression compared to controls .

- Clinical Relevance : A study demonstrated that derivatives of this compound exhibited enhanced bioavailability and reduced side effects compared to traditional chemotherapeutics .

Q & A

Q. What are the key synthetic steps for preparing 1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis involves multi-step reactions, including:

- Alkylation : Reacting a pyridinyl-oxadiazole-thiol intermediate with a substituted benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the oxadiazole-methylphenyl scaffold .

- Triazole Formation : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions to introduce the 1,2,3-triazole-carboxamide moiety, as seen in analogous triazole hybrids .

- Carboxamide Coupling : Activating the carboxylic acid group (e.g., via HATU/DIPEA) for amide bond formation with the methyl-triazole intermediate .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : and NMR confirm substituent positions and connectivity. For example, a singlet at δ 3.85 ppm may indicate a methyl group adjacent to the triazole ring, while aromatic protons appear in the δ 7.2–8.6 ppm range .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 392.2 for a related triazole-carboxamide) .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and triazole C-N (~1500 cm⁻¹) confirm functional groups .

Q. What are the recommended storage and handling protocols?

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole and triazole rings.

- Use PPE (gloves, lab coat) due to potential irritancy, as indicated for structurally similar pyridinyl-triazole compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Replace DMF with DMA or THF to reduce side reactions during alkylation .

- Catalyst Screening : Test Pd/Cu co-catalysts for regioselective triazole formation, as used in hybrid heterocycle syntheses .

- Temperature Control : Gradual heating (e.g., 50–80°C) during carboxamide coupling minimizes decomposition .

Table 1 : Optimization Parameters for Triazole Formation

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Catalyst (mol%) | 5–20% CuI | 10% CuI | 15% → 82% |

| Solvent | DMF, THF, DMA | THF | 50% → 75% |

| Reaction Time | 6–24 hrs | 12 hrs | 65% → 89% |

Q. How to resolve contradictions in reported biological activity data?

- Structural Analog Comparison : Compare bioactivity of analogs with varying substituents (e.g., pyridinyl vs. fluorophenyl groups) to identify pharmacophore contributions .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, IC₅₀ protocols) to isolate experimental variables .

- Computational Modeling : Use docking studies to assess binding affinity differences caused by minor structural variations (e.g., methyl vs. cycloheptyl groups) .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

- Prodrug Design : Introduce phosphate or acetate groups at the carboxamide nitrogen to improve aqueous solubility .

- Co-solvent Systems : Use PEG-400/water mixtures (70:30 v/v) for preclinical formulations, as validated for related triazole derivatives .

- Structural Modifications : Replace the methyl group on the triazole with a morpholine ring to increase polarity without compromising activity .

Q. How to validate target engagement in mechanistic studies?

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., benzophenone) into the pyridinyl-oxadiazole scaffold to crosslink with protein targets .

- SPR/BLI Analysis : Measure binding kinetics (kₐₙ/kₒff) using surface plasmon resonance or bio-layer interferometry with purified recombinant proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.